molecular formula C16H19BrN4 B6448030 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2640961-54-0

5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6448030
CAS No.: 2640961-54-0
M. Wt: 347.25 g/mol
InChI Key: HNYJLGMBIJJAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine derivative featuring a bromine atom at position 5, an azetidine ring (4-membered nitrogen heterocycle) at position 2, and a carbonitrile group at position 3. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring precise steric and electronic complementarity .

Properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-bromopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c17-14-4-13(5-18)16(19-6-14)21-9-15(10-21)20-7-11-2-1-3-12(11)8-20/h4,6,11-12,15H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYJLGMBIJJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Implications

The compound’s unique substituents differentiate it from other pyridine derivatives:

  • Bromine at C5 : Enhances electrophilicity and may participate in halogen bonding.
  • Octahydrocyclopenta[c]pyrrol : A bicyclic system that increases molecular complexity and surface area for hydrophobic interactions.
  • Carbonitrile at C3 : A strong electron-withdrawing group that polarizes the pyridine ring, influencing reactivity and binding affinity.

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications References
5-Bromo-2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}Azetidin-1-yl)Pyridine-3-Carbonitrile (Target) Br, Azetidine, Octahydrocyclopenta[c]pyrrol, CN N/A High rigidity, strong electron-withdrawing effects
1-Amino-6-(5-Bromo-Benzofuran-2-yl)-2-Oxo-1,2-Dihydro-Pyridine-3-Carbonitrile Br, Benzofuran, Amino, Oxo, CN Benzofuran (aromatic oxygen heterocycle) instead of azetidine/cyclopenta[c]pyrrol; dihydropyridine backbone Enhanced π-π stacking; redox-active dihydropyridine moiety
5-Bromo-2-Iodopyridin-3-yl tert-Butyl Carbonate Br, I, tert-Butyl Carbonate Iodo and bulky carbonate substituents; no nitrogen heterocycles Increased steric hindrance; potential for hydrolysis/decarboxylation
5-Bromo-3-Methyl-2-[(Piperidin-1-yl)Carbonyl]Pyridine Br, Methyl, Piperidinyl Carbonyl Piperidine (6-membered ring) instead of azetidine; methyl and carbonyl groups Greater conformational flexibility; carbonyl may act as H-bond acceptor
3-Bromo-4-{Octahydrocyclopenta[c]pyrrol-2-yl}Pyridine Br at C3, Octahydrocyclopenta[c]pyrrol at C4 Bromine and bicyclic moiety at different positions; absence of azetidine and CN Altered electronic distribution; reduced electrophilicity at pyridine C3

Critical Observations

The octahydrocyclopenta[c]pyrrol moiety offers a unique 3D architecture absent in planar benzofuran derivatives .

Electronic Effects :

  • The carbonitrile group in the target compound increases ring electron deficiency compared to tert-butyl carbonate or methyl groups , favoring nucleophilic substitution at C3.

Functional Group Diversity :

  • Compounds with carbonyl or oxo groups (e.g., ) may engage in hydrogen bonding, whereas the target compound relies on azetidine’s nitrogen for similar interactions.

Research Findings and Limitations

While the provided evidence lacks explicit biological or physicochemical data for the target compound, structural analogies suggest:

  • Medicinal Chemistry Potential: The combination of bromine, carbonitrile, and bicyclic systems aligns with motifs seen in kinase inhibitors or GPCR modulators.
  • Synthetic Challenges : The strained azetidine and fused bicyclic system may complicate synthesis compared to simpler analogs like or .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.